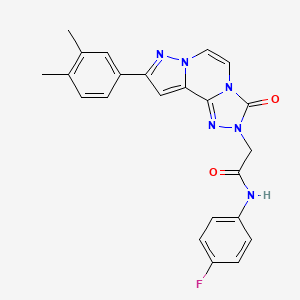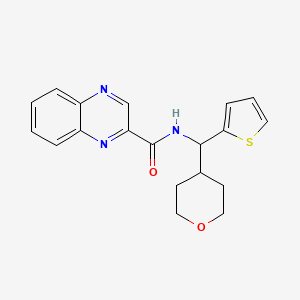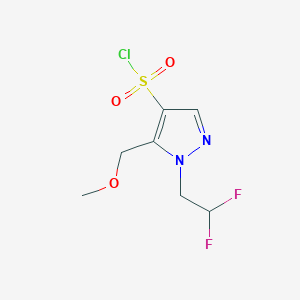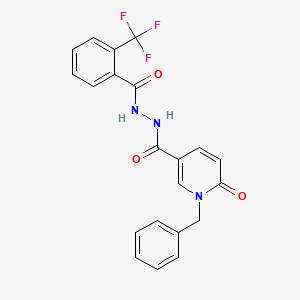![molecular formula C27H26N2O6 B2917126 3-Amino-2-(tert-butoxycarbonyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid CAS No. 779335-06-7](/img/no-structure.png)
3-Amino-2-(tert-butoxycarbonyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The molecule is a complex organic compound that contains several functional groups, including an amino group (-NH2), a carboxylic acid group (-COOH), a tert-butoxycarbonyl group (t-Boc), and a fluorenylmethyloxycarbonyl group (Fmoc) . These groups are common in peptide synthesis, suggesting that this compound may be used in such applications .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized using methods common in peptide chemistry. For example, the Fmoc and t-Boc groups are often used as protecting groups in peptide synthesis, which can be added and removed under specific conditions .科学的研究の応用
Solid-Phase Peptide Synthesis
The compound plays a critical role in the solid-phase synthesis of protected peptide segments. It is utilized for its protecting group capabilities, specifically the 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-amino protection and tert-butyl ethers, esters, and urethanes for side-chain protection. This methodology allows for the synthesis of otherwise fully protected peptide acids, which are essential for segment condensation studies, providing excellent yields and purities by cleavage of the resultant tris(alkoxy)benzyl ester anchoring linkage with trifluoroacetic acid-containing cocktails (Albericio & Bárány, 1991).
Synthesis of Non-proteinogenic Amino Acids
The molecule is instrumental in the synthesis of non-proteinogenic amino acids and their derivatives, showcasing its versatility and utility in expanding the toolkit available for peptide and protein engineering. For example, derivatives of the molecule have been synthesized from amino acids in good overall yield, highlighting its potential in creating novel peptide structures (Adamczyk & Reddy, 2001).
Enantioselective Synthesis
The molecule also serves as a starting point or intermediate in the enantioselective synthesis of amino acid derivatives, such as 2-substituted 3-aminopropanoic acid (β-alanine) derivatives. These processes often involve electrophilic attack of synthetic equivalents of [H2NCH2]+ upon enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones, demonstrating the compound's utility in producing enantioselectively enriched chemical entities (Arvanitis et al., 1998).
Peptide Synthesis with Ferrocenyl Amino Acid Derivatives
Further expanding its applicability, the compound is used in the synthesis of di- and tripeptides starting from ferrocenyl amino acids in solution, indicating its potential in the development of homo- and hetero-bimetallic peptides. This showcases the innovative use of the compound in creating peptides with unique electronic and structural properties (Sehnert et al., 2001).
Oligomer Synthesis from Neuraminic Acid Analogues
Additionally, the molecule has been used in the efficient synthesis of oligomers derived from amide-linked neuraminic acid analogues, further emphasizing its role in the synthesis of complex biomolecules and potential applications in biomedical research (Gregar & Gervay-Hague, 2004).
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Amino-2-(tert-butoxycarbonyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid involves the protection of the amine group, followed by the introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the carboxylic acid. The Fmoc group is then removed, and the amine group is deprotected. The final step involves the introduction of the tert-butoxycarbonyl (Boc) protecting group on the amine group.", "Starting Materials": [ "3-Amino-5-nitrobenzoic acid", "9H-Fluorene-9-methanol", "Di-tert-butyl dicarbonate", "N,N-Dimethylformamide", "Triethylamine", "Methanol", "Hydrochloric acid" ], "Reaction": [ "1. Protection of the amine group with di-tert-butyl dicarbonate in the presence of triethylamine and N,N-dimethylformamide to yield 3-Amino-5-nitrobenzoic acid tert-butyl ester", "2. Introduction of the Fmoc protecting group on the carboxylic acid using 9H-fluorene-9-methanol and di-tert-butyl dicarbonate in the presence of triethylamine and N,N-dimethylformamide to yield 3-Amino-2-(tert-butoxycarbonyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid tert-butyl ester", "3. Removal of the Fmoc protecting group using 20% piperidine in N,N-dimethylformamide to yield 3-Amino-2-(tert-butoxycarbonyl)-5-((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid tert-butyl ester", "4. Deprotection of the amine group using hydrochloric acid in methanol to yield 3-Amino-2-(tert-butoxycarbonyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid", "5. Introduction of the Boc protecting group on the amine group using di-tert-butyl dicarbonate in the presence of triethylamine and N,N-dimethylformamide to yield the final product, 3-Amino-2-(tert-butoxycarbonyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid tert-butyl ester" ] } | |
CAS番号 |
779335-06-7 |
製品名 |
3-Amino-2-(tert-butoxycarbonyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid |
分子式 |
C27H26N2O6 |
分子量 |
474.513 |
IUPAC名 |
3-amino-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid |
InChI |
InChI=1S/C27H26N2O6/c1-27(2,3)35-25(32)23-20(24(30)31)12-15(13-22(23)28)29-26(33)34-14-21-18-10-6-4-8-16(18)17-9-5-7-11-19(17)21/h4-13,21H,14,28H2,1-3H3,(H,29,33)(H,30,31) |
InChIキー |
GIMFMNIAQVMBHJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1N)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Ethyl 2-{4-bromo-2-methoxy-6-[(phenylimino)methyl]phenoxy}acetate](/img/structure/B2917049.png)

![N-(4-methylbenzyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2917051.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2917052.png)
![2-(Iodomethyl)-hexahydrofuro[2,3-c]furan](/img/structure/B2917055.png)
![4-ethoxy-N-[4-[4-[(4-ethoxybenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide](/img/structure/B2917056.png)


![Propan-2-yl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B2917065.png)